![molecular formula C16H11N3O3 B410767 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 333327-63-2](/img/structure/B410767.png)
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The presence of nitrophenyl and phenyl groups suggests that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nitrophenyl and phenyl precursors . The exact method would depend on the specific positions of these groups on the pyrazole ring .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the positions of the nitrophenyl and phenyl groups on the pyrazole ring . These groups could influence the overall shape of the molecule and its electronic properties .Chemical Reactions Analysis
The nitro group in the nitrophenyl part of the molecule could potentially undergo reduction reactions . Additionally, the phenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, this compound might exhibit aromaticity due to the pyrazole ring . The nitrophenyl group could contribute to the polarity of the compound .Scientific Research Applications
Antimicrobial Activity : A study by Hamed et al. (2020) synthesized derivatives of pyrazole and evaluated their antimicrobial activity against different bacteria and fungi. They found that the antimicrobial activity varied depending on the type of Schiff base moiety used in chitosan derivatives (Hamed et al., 2020).
Evaluation of Antimicrobial Activities : Research in 2021 explored the antimicrobial potential of pyrazole derivatives. The study found these derivatives to be effective against strains of Staphylococcus aureus, Escherichia coli, and Candida, suggesting their potential in developing new antimicrobial agents (Unknown Authors, 2021).
Photophysical and DFT Studies : Lanke and Sekar (2016) conducted a study on pyrazole-based derivatives for their use in nonlinear optics (NLO). They synthesized a series of derivatives and analyzed them using various spectroscopic techniques and theoretical calculations (Lanke & Sekar, 2016).
Antioxidant and Anti-inflammatory Activity : A 2021 study by Sudha et al. synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. The study reported significant activities in the synthesized compounds (Sudha et al., 2021).
Anticonvulsant and Analgesic Studies : Research by Viveka et al. (2015) involved synthesizing new pyrazole analogues and testing them for anticonvulsant and analgesic activities. Several compounds showed potent activity in their in vivo tests (Viveka et al., 2015).
Design and Synthesis for Anticancer Application : Alam et al. (2017) designed and synthesized novel pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines, finding some compounds to exhibit significant cytotoxic activity (Alam et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPOKMBRWHPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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